4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide
Description
4-Fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide is a benzamide derivative featuring a sulfamoyl-linked 4-methoxyphenyl group, a morpholine ring, and a 4-fluorobenzoyl moiety. Its structural complexity arises from the integration of three pharmacologically relevant motifs:
- Sulfamoyl group: Common in enzyme inhibitors (e.g., carbonic anhydrase, PD-L1) due to its ability to mimic transitional states in catalytic processes .
- Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, often used to enhance solubility and modulate pharmacokinetic properties .
- 4-Fluorobenzamide: Fluorine substitution improves metabolic stability and bioavailability by reducing oxidative metabolism .
Properties
Molecular Formula |
C24H24FN3O5S |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide |
InChI |
InChI=1S/C24H24FN3O5S/c1-32-20-8-6-19(7-9-20)27-34(30,31)21-10-11-23(28-12-14-33-15-13-28)22(16-21)26-24(29)17-2-4-18(25)5-3-17/h2-11,16,27H,12-15H2,1H3,(H,26,29) |
InChI Key |
KNGMVIRAFQUWKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
4-Fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : CHFNOS
- IUPAC Name : 4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide
Biological Activity Overview
Research indicates that sulfamoylbenzamide derivatives exhibit various biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The specific compound under discussion has shown promise in modulating cellular activities and inhibiting certain enzymatic pathways.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer progression, disrupting cell cycle regulation.
- Case Studies :
- In vitro studies have shown that related sulfamoyl derivatives exhibit IC values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
- A study on a structurally similar compound revealed its ability to induce apoptosis in cancer cells, highlighting the potential therapeutic applications of sulfamoylbenzamide derivatives .
Pharmacological Effects
The pharmacological profile of 4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide includes:
- Inhibition of Carbonic Anhydrase : This compound has been implicated in enhancing dopaminergic tone and normalizing neuroplasticity, which could have implications for treating neurological disorders .
- Behavioral Studies : Animal models have shown that administration of related compounds can significantly attenuate behavioral sensitization to nicotine, suggesting potential applications in addiction therapy .
Data Table: Biological Activities and IC Values
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide exhibit significant anticancer properties. The sulfamoyl and morpholine groups are known to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, studies have shown that sulfonamide derivatives can induce cytotoxic effects against multiple human cancer cell lines, including breast and colon cancers .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing sulfamoyl groups have been explored for their ability to inhibit bacterial growth and could be effective against resistant strains. The interaction of the morpholine moiety with biological membranes may enhance its efficacy as an antimicrobial agent.
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of therapeutic applications. Interaction studies utilizing techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays can elucidate how 4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide binds to its targets. These studies are essential for optimizing the compound's pharmacological profile.
Case Studies
- Antitumor Efficacy : A study involving similar compounds demonstrated significant tumor suppression in xenograft models, indicating the potential of 4-fluoro-N-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]benzamide as an anticancer agent .
- Antimicrobial Research : Preliminary investigations into related sulfamoyl compounds revealed promising results against Gram-positive bacteria, suggesting further exploration of this compound's antimicrobial potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs from the evidence:
Key Structural and Functional Insights:
Heterocyclic Influence: The morpholine ring in the target compound and AS-4370 enhances solubility compared to analogs with rigid heterocycles like 1,3,4-oxadiazole (LMM5) or triazine (Compound 51). This feature is critical for oral bioavailability .
Substituent Effects :
- 4-Methoxyphenylsulfamoyl groups (target compound, LMM5) improve target binding via hydrogen bonding, as seen in PD-L1 inhibitors (Compound 4) .
- Fluorine at the benzoyl position (target compound, 5f) enhances metabolic stability compared to chloro or methoxy substituents .
LMM5 and Compound 4 highlight the role of sulfamoyl groups in diverse applications, from antifungal to immune modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
